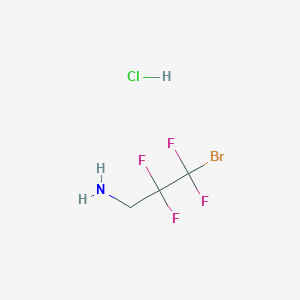

3-Bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

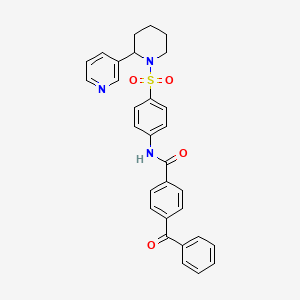

The compound "3-Bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride" has been the subject of various studies. It is a versatile compound with potential applications in different chemical reactions and synthesis processes. The compound's unique molecular structure and reactivity make it an interesting area of research for scientists in the field of organic chemistry and chemical synthesis.

Synthesis Analysis

The synthesis of "3-Bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride" has been explored in different studies. Researchers have investigated various methods and conditions for the synthesis of this compound, aiming to optimize the process for improved yield and purity. The synthesis analysis provides valuable insights into the practical aspects of producing this compound on a laboratory scale.

Molecular Structure Analysis

Chemical Reactions Analysis

The compound's reactivity and participation in chemical reactions have been extensively studied. Researchers have investigated its role as a reactant, catalyst, or precursor in various chemical transformations. The chemical reactions analysis sheds light on the compound's potential applications in organic synthesis and its behavior under different reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "3-Bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride" have been thoroughly examined in the literature. Studies have focused on its solubility, stability, melting point, boiling point, and other relevant properties. Understanding these properties is essential for evaluating the compound's suitability for specific applications and its behavior in different chemical environments.

"Relay Photocatalytic Reaction of N-Aryl Amino Acids and 2-Bromo-3,3,3-trifluoropropene: Synthesis of 4-(Difluoromethylidene)-tetrahydroquinolines." "Pseudoesters and derivatives. XXVI. Formation of cyclopropanes and five membered heterocycles by michael initiated ring closure reactions of 2-bromo-3-formylacrylic acid derivatives" "Two fascinating rearrangements through selective placement of bromine substituents. Photochemical synthesis of 3-bromo-7-(bromomethyl) tetracyclo[5.3.1.02,6.04,8]undec-10(12)-ene-9,11-dione and its rearrangement with amines" "Bromo derivatives of amine and phosphine complexes of cyanodihydroborane. Synthesis and reactivity" "Synthesis of 2-bromo-[1-14C]ethanamine hydrobromide" "3-Bromo-1,1,1-trifluoroacetone. A Versatile Fluorinated Building Block" "Polyfluoroalkyl derivatives of nitrogen. Part 44. The reactions of N-bromobis(trifluoromethyl)amine with open-chain 1,3-dienes and cyclohexene under ionic conditions" "Zinc-mediated Coupling Reaction of 2-Bromo-2,3,3,3-tetrafluoropropanoate with Various Chiral Imines. Simple and Effective Access to Optically Active α-Fluoro-α-(trifluoromethyl)-β-amino Esters" "Synthesis and crystal structure of the bromide salt of the inside protonated form of the cage amine [(2.3)3]adamanzane, 1,4,8,12-tetraazatricyclo[6.6.3.24,12]nonadecane and synthesis of the bowl amine [(2.3)2.21]adamanzane, 1,5,9,12-tetraazabicyclo[7.5.2]hexadecane"10 "Synthesis of (R)–1–(4–Bromophenyl)–2,2,2–trifluoroethan–1–amine Hydrochloride via Diastereoselective Trifluoromethylation of a Chiral Sulfinimine"

Wissenschaftliche Forschungsanwendungen

Synthesis and Reactivity

Preparation and Utility of Trihaloethyl Imidates : Trihaloethyl imidates, closely related to the compound , are excellent reagents for the synthesis of amidines under mild conditions. These imidates can react either as the free-base or the hydrochloride salt, showcasing the flexibility of halogenated compounds in organic synthesis (Caron et al., 2010).

Oxidation of Amines : A study on 1-amino-3-haloindazoles highlights the complexity of reactions involving halogenated amines, where oxidation in chloroform solutions results in significant transformations. This indicates the potential for halogenated amines to undergo unexpected reactions that could be harnessed for novel synthetic pathways (Pozharskii et al., 1994).

Catalysis and Functionalization

Amination of Polyhalopyridines : The catalyzed amination of bromo-chloropyridines with palladium-Xantphos complex demonstrates the high selectivity and yield achievable with halogenated substrates. This underscores the utility of such compounds in selective functionalization processes (Ji et al., 2003).

Haloamidation of Olefins : A methodology for adding a bromine atom and an amide nitrogen to olefins, involving N-bromoamide and a Lewis acid, showcases the broad applicability of halogenated compounds in creating complex molecules with high specificity (Yeung et al., 2006).

Material Science and Engineering

Synthesis of Polyfluorohydroxyacridines : The preparation of tetrafluoroacridines from fluorinated aldehydes and amines suggests a potential application of fluorinated amines in the development of new materials for solid-state emitting systems. This demonstrates the role such compounds can play in advancing materials science (Miozzo et al., 2004).

Environmental and Analytical Chemistry

Formation of N-Bromo-N-Chloro-Amines : The formation of N-bromo-N-chloro-amines in chlorinated saline waters indicates the environmental relevance of halogenated amines. Understanding their formation and reactivity is crucial for assessing the impact of industrial and pharmaceutical compounds on aquatic systems (Haag, 1980).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-bromo-2,2,3,3-tetrafluoropropan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4BrF4N.ClH/c4-3(7,8)2(5,6)1-9;/h1,9H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXMORTRJOFNPCE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5BrClF4N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.43 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2,2,3,3-tetrafluoropropan-1-amine hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Cyano(cyclohexyl)methyl]-2-methoxypropanamide](/img/structure/B2514834.png)

![1-(3,5-dimethoxyphenyl)-4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2514837.png)

![N-[2-(6-phenylpyridazin-3-yl)oxyethyl]naphthalene-2-sulfonamide](/img/structure/B2514838.png)

![[1-[1-(4-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]pyrrolidin-2-yl]methanol](/img/structure/B2514852.png)

![3-[4-(5-chloropyrimidin-2-yl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine](/img/structure/B2514853.png)

![N-(2-fluorophenyl)-5-(3-methoxypropyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2514854.png)